2-Amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid
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Overview
Description
(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride is a non-canonical amino acid derivative. It is often referred to as a “clickable” amino acid due to its alkyne group, which allows for bioorthogonal reactions with azides. This compound is primarily used in bioconjugation and the synthesis of chemical probes and tools for biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of protecting groups and specific reagents to ensure the selective modification of the lysine residue .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in click chemistry reactions with azides to form triazoles.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane under specific conditions.
Common Reagents and Conditions
Azides: Used in click chemistry reactions to form triazoles.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for the reduction of the alkyne group.
Major Products Formed
Triazoles: Formed from the reaction with azides.
Alkenes and Alkanes: Formed from the reduction of the alkyne group.
Scientific Research Applications
(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:
Bioconjugation: Used for site-specific incorporation into recombinant proteins.
Chemical Probes: Utilized in the synthesis of chemical probes for biological studies.
Drug Delivery: Employed in the development of PEGylated polylysine-derived copolymers for anticancer drug delivery.
Super-Resolution Imaging: Enables dual-color super-resolution imaging of proteins via click chemistry.
Mechanism of Action
The mechanism of action of (S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride involves its incorporation into proteins or other biomolecules through bioorthogonal reactions. The alkyne group reacts with azides to form stable triazole linkages, allowing for the site-specific modification of proteins and other biomolecules . This enables the study of protein interactions, localization, and function in a cellular context .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid: The free base form of the compound.
N6-((prop-2-yn-1-yloxy)carbonyl)-L-lysine: Another derivative used for similar applications.
Uniqueness
(S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its high purity and specific functional groups that allow for precise bioconjugation and chemical modifications. Its ability to participate in bioorthogonal reactions makes it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h1,8H,3-7,11H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFMMSZGIQEBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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